2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17845702
InChI: InChI=1S/C7H11N3O3/c8-4(7(9)13)3-10-5(11)1-2-6(10)12/h4H,1-3,8H2,(H2,9,13)
SMILES:
Molecular Formula: C7H11N3O3
Molecular Weight: 185.18 g/mol

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide

CAS No.:

Cat. No.: VC17845702

Molecular Formula: C7H11N3O3

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide -

Specification

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
IUPAC Name 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Standard InChI InChI=1S/C7H11N3O3/c8-4(7(9)13)3-10-5(11)1-2-6(10)12/h4H,1-3,8H2,(H2,9,13)
Standard InChI Key XTJSHDJBMKRRGT-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)CC(C(=O)N)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide, reflecting its succinimide ring (pyrrolidine-2,5-dione) linked to a 3-aminopropanamide chain . Its molecular formula C8H13N3O3C_8H_{13}N_3O_3 was confirmed via high-resolution mass spectrometry (HRMS) in related derivatives, with a computed exact mass of 199.0957 g/mol .

Structural Characterization

The compound features a planar pyrrolidine-2,5-dione ring connected to a chiral carbon center at position 3 of the propanamide chain (Figure 1). Key structural attributes include:

  • Succinimide ring: Provides hydrogen-bonding capacity via carbonyl groups at positions 2 and 5.

  • Primary amine (-NH₂): Positioned at C2, enabling interactions with biological targets.

  • Amide group (-CONH₂): Enhances solubility and participates in dipole-dipole interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight199.21 g/mol
XLogP3-1.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Topological Polar Surface Area106 Ų

Spectroscopic Data

While experimental NMR and IR spectra for 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide are unpublished, analogs such as (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide exhibit:

  • ¹H NMR: Singlets for pyrrolidine-dione protons (δ 2.6–3.1 ppm), amide NH (δ 6.8–7.2 ppm), and amine NH₂ (δ 5.9–6.2 ppm) .

  • ¹³C NMR: Carbonyl carbons at δ 172–178 ppm, succinimide ring carbons at δ 28–35 ppm .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via cyclocondensation strategies analogous to those used for pyrrolo[2,3-d]pyrimidine derivatives . A proposed pathway involves:

  • Halogenation: α-Bromomethyl ketones react with 2,4-diaminopyrimidines to form intermediates.

  • Ring Closure: Intramolecular cyclization under basic conditions generates the pyrrolidine-2,5-dione core.

  • Amidation: Coupling with protected amino groups yields the final product .

Representative Reaction Scheme

α-Bromomethylketone+2,4-DiaminopyrimidineEtOH, ΔIntermediatePOCl32-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide\text{α-Bromomethylketone} + \text{2,4-Diaminopyrimidine} \xrightarrow{\text{EtOH, Δ}} \text{Intermediate} \xrightarrow{\text{POCl}_3} \text{2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide}
CompoundTargetActivity (IC₅₀/EC₅₀)Source
(R)-AS-1EAAT2EC₅₀ = 12 nM
N4-(3-Bromophenyl)-pyrrolo[2,3-d]pyrimidineVEGFR-2IC₅₀ = 58 nM
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanamideN/ANot reported

Physicochemical and ADME-Tox Profiling

Solubility and Permeability

  • Aqueous Solubility: Predicted 0.8 mg/mL (ChemAxon), suitable for oral administration .

  • Caco-2 Permeability: LogPeff = -5.2 (estimated), indicating moderate intestinal absorption .

Metabolic Stability

Microsomal studies on (R)-AS-1 show t₁/₂ > 120 min in human liver microsomes, with minimal CYP3A4/2D6 inhibition . The primary amine in 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide may undergo N-acetylation, necessitating prodrug strategies.

Toxicity

  • hERG Inhibition: <50% at 10 μM (predicted), suggesting low cardiotoxicity risk .

  • Ames Test: Negative for mutagenicity in analogs .

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